Phloroglucinol-1-beta-O-Glucuronide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Phloroglucinol-1-beta-O-Glucuronide (PGG) is a natural compound found in many plants and is a derivative of phloroglucinol, an aromatic compound. PGG has been studied extensively due to its potential therapeutic and medicinal properties, which make it an attractive compound for further research and development.

Scientific Research Applications

Biomedical Applications

Cancer Diagnosis and Therapy : A novel near-infrared fluorescent probe based on phloroglucinol derivatives exhibited significant potential for real-time detection of β-Glucuronidase (GLU) in living cells and animals, aiding in cancer diagnosis and therapy. This probe demonstrated high sensitivity and selectivity for GLU, a biomarker for primary cancers and drug metabolism, facilitating the imaging of endogenous GLU activity in various carcinoma cells and tumor tissues (Yinzhu Jin et al., 2018).

Anti-inflammatory Properties : Phloroglucinol derivatives from Garcinia subelliptica showed potent anti-inflammatory effects by inhibiting the release of beta-glucuronidase from peritoneal mast cells. These findings suggest their potential use in designing new anti-inflammatory drugs (J. Weng et al., 2004).

Agricultural Applications

- Enhancement of Plant Growth : Phloroglucinol has been identified as a growth-promoting compound in plant tissue culture, increasing shoot formation and somatic embryogenesis in various crops. It acts synergistically with auxin to stimulate rooting and control hyperhydricity, offering a promising approach to enhance the multiplication rate of woody and difficult-to-propagate species (J. A. Teixeira da Silva et al., 2013).

Biotechnological Production

- Metabolic Engineering for Phloroglucinol Production : Research on metabolically engineered Escherichia coli has demonstrated improved production of phloroglucinol. Strategies such as overexpression of the marA gene and enhancement of the malonyl-CoA level have significantly increased phloroglucinol yields, making the bioprocess economically feasible and highlighting the potential for sustainable production of this valuable chemical (Yujin Cao et al., 2011).

Safety and Hazards

Mechanism of Action

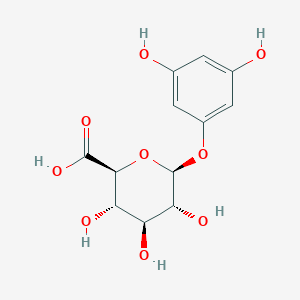

Phloroglucinol-1-beta-O-Glucuronide is a compound with a molecular formula of C12H14O9 and a molecular weight of 302.24 . This article aims to provide a comprehensive overview of its mechanism of action, covering its primary targets, mode of action, affected biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.

Target of Action

Phloroglucinol derivatives, a group to which this compound belongs, have been found to interact with the gut microbiota . They are also known to exhibit anti-inflammatory, antioxidant, anti-viral, anti-cancer, and anthelmintic effects .

Mode of Action

Phloroglucinol, a related compound, is known to act as a spasmolytic agent, treating colic and spastic pain of the digestive and biliary tracts .

Biochemical Pathways

The synthesis of phloroglucinol compounds is based on the DAPG biosynthetic pathway . In an in vitro system, acetate was successfully transformed into phloroglucinol by the combined activity of certain enzymes and required cofactors .

Result of Action

Phloroglucinol has been found to offer cytoprotective effects by preventing dendritic spine density loss in alzheimer’s disease, reducing ros levels in parkinson’s disease and als, and inhibiting amyloid aggregate formation in huntington’s disease .

Action Environment

The action of phloroglucinol derivatives can be influenced by the gut microbiota .

Biochemical Analysis

Biochemical Properties

Phloroglucinol-1-beta-O-Glucuronide is involved in several biochemical reactions. It is a product of the metabolism of flavonoids, a class of plant secondary metabolites

Cellular Effects

Phloroglucinol, the parent compound, has been shown to have effects on various types of cells and cellular processes . It has been reported to exhibit antioxidant properties, which can influence cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known that glucuronides are generally involved in the detoxification and elimination of various substances in the body .

Temporal Effects in Laboratory Settings

Studies on phloroglucinol have shown that it has significant effects over time, including potential neuroprotective effects .

Metabolic Pathways

This compound is involved in the metabolic pathways of flavonoids . Flavonoids are metabolized by phase II enzymes in epithelial cells and the liver, and are conjugated to their glucuronide forms .

Transport and Distribution

It is known that glucuronides are typically transported by various proteins, including multidrug resistance proteins (MRPs) and breast cancer resistance protein (BCRP) .

Subcellular Localization

Glucuronides are typically found in the cytoplasm and are excreted out of the cell by efflux transporters .

properties

IUPAC Name |

(2S,3S,4S,5R,6S)-6-(3,5-dihydroxyphenoxy)-3,4,5-trihydroxyoxane-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O9/c13-4-1-5(14)3-6(2-4)20-12-9(17)7(15)8(16)10(21-12)11(18)19/h1-3,7-10,12-17H,(H,18,19)/t7-,8-,9+,10-,12+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKLTZESWXSHMHG-GOVZDWNOSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1O)OC2C(C(C(C(O2)C(=O)O)O)O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(C=C(C=C1O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O9 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-((3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-methylbenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2514375.png)

![N-(2-(1H-benzo[d]imidazol-2-yl)ethyl)-3-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)propanamide](/img/structure/B2514376.png)

![N-(2,5-dichlorophenyl)-2-[4-(4-fluorobenzenesulfonyl)piperazin-1-yl]acetamide](/img/structure/B2514379.png)

![N-(3-chlorophenyl)-5-methyl-12-oxo-5,5a,6,7,8,9,10,12-octahydroazepino[2,1-b]quinazoline-3-carboxamide](/img/structure/B2514387.png)

![3-Hydroxy-N-[2-oxo-2-(2,5,6,7-tetrahydrotriazolo[4,5-b]pyridin-4-yl)ethyl]pyridine-2-carboxamide](/img/structure/B2514395.png)